1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one
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Overview
Description
1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one is a complex organic compound with a unique structure that includes multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the desired fused ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- 2,2a,4a,7a-Tetramethyl-2a,3,4,4a,6,7,7a,7b-octahydro-5H-cyclopenta[cd]inden-5-one
- 1H-Cycloprop[e]azulene, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl
Uniqueness
1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one is unique due to its specific ring structure and the presence of multiple chiral centers. This structural complexity gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
tricyclo[5.3.1.04,11]undec-9-en-8-one |
InChI |
InChI=1S/C11H14O/c12-10-6-4-8-2-1-7-3-5-9(10)11(7)8/h4,6-9,11H,1-3,5H2 |
InChI Key |
DCXQWOHHLYBAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC(=O)C3C2C1CC3 |
Origin of Product |
United States |
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